molecular formula C18H18ClIN6O3Se B12409397 PPAR|A/|A modulator 1

PPAR|A/|A modulator 1

Cat. No.: B12409397
M. Wt: 607.7 g/mol
InChI Key: JTDCLAWQNXCGLV-PFHKOEEOSA-N
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Description

PPAR|A/|A modulator 1 is a compound that targets peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors involved in the regulation of lipid metabolism, inflammation, and cellular differentiation. These receptors play a crucial role in various physiological processes, including energy homeostasis, immune response, and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPAR|A/|A modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

PPAR|A/|A modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

PPAR|A/|A modulator 1 exerts its effects by binding to PPARs and modulating their activity. This binding leads to the activation or repression of target genes involved in lipid metabolism, inflammation, and cellular differentiation. The molecular targets and pathways involved include the regulation of genes coding for enzymes and proteins that control these physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PPAR|A/|A modulator 1 include other PPAR modulators such as fenofibrate, gemfibrozil, and pioglitazone .

Uniqueness

This compound is unique in its high selectivity and potency for binding to PPARs, which allows for more precise modulation of PPAR activity compared to other modulators. This selectivity reduces the risk of side effects and enhances its therapeutic potential .

Properties

Molecular Formula

C18H18ClIN6O3Se

Molecular Weight

607.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylselenolane-2-carboxamide

InChI

InChI=1S/C18H18ClIN6O3Se/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1

InChI Key

JTDCLAWQNXCGLV-PFHKOEEOSA-N

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H]([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Canonical SMILES

CNC(=O)C1C(C(C([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Origin of Product

United States

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